molecular formula C8H6BrClN2 B167801 5-Bromo-2-chloromethyl-1H-benzoimidazole CAS No. 1740-88-1

5-Bromo-2-chloromethyl-1H-benzoimidazole

Cat. No. B167801
CAS RN: 1740-88-1
M. Wt: 245.5 g/mol
InChI Key: OWLMBJLZMJBNQJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloromethyl-1H-benzoimidazole (5-BCMB) is an organic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and as a drug.

Scientific Research Applications

  • Antimicrobial and Anti-Tubercular Activity:

    • Benzimidazole derivatives, including 5-bromo variants, have shown efficacy as antimicrobial agents against a range of bacterial and fungal strains. In particular, some compounds displayed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin, a widely-used drug (Alasmary et al., 2015).
    • Novel 5-(nitro/bromo)-styryl-2-benzimidazoles have been synthesized and shown higher anti-tubercular activity, proving effective against a panel of microorganisms including Mycobacterium tuberculosis (Shingalapur et al., 2009).
  • Antifungal Activity:

    • Synthesized 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers from 2-chloromethyl-1H-benzoimidazole have demonstrated excellent antifungal activity, surpassing the control fungicide (carbendazim) in efficacy against various fungal strains (Zhou et al., 2013).
  • Anticancer Effects:

    • A series of 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives, including 5-bromo variants, showed remarkable cytotoxic activity against human chronic myelogenous leukemia (CML) cell line K562. These compounds significantly increased early and late apoptotic cell percentages and affected the expression of apoptosis-related genes (Gurkan-Alp et al., 2015).
  • DNA Gyrase B Inhibition:

    • 2,5(6)-Substituted benzimidazole derivatives, selected for their interaction with bacterial DNA Gyrase B, were computationally designed and synthesized. These molecules, including 5-bromo-2-nitrophenyl-benzimidazole derivatives, aimed to inhibit Escherichia coli’s DNA Gyrase B, a bacterial target (Aroso et al., 2021).

properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLMBJLZMJBNQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529885
Record name 6-Bromo-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloromethyl-1H-benzoimidazole

CAS RN

1740-88-1
Record name 6-Bromo-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloromethyl-1H-benzoimidazole
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